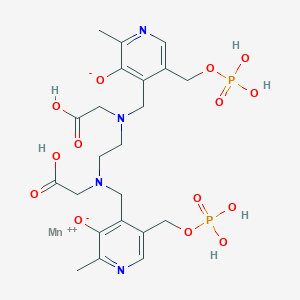

Mangafodipir

Description

This compound is a Paramagnetic Contrast Agent. The mechanism of action of this compound is as a Magnetic Resonance Contrast Activity.

See also: this compound Trisodium (active moiety of).

Properties

Key on ui mechanism of action |

After intravenous administration, the chelate dissociates slowly to manganese and organic ligand fodipir (dipyridoxyl diphosphate), and manganese is taken up by the hepatocytes with high affinity and selectivity. The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine. Mangafodipir shortens the longitudinal relaxation time (T1) of targeted tissues during MRI, where signal intensity or brightness is increased in normal liver parenchyma. Overall, there is increased contrast between normal tissue and abnormal tissue with lesions because there is a difference between cellular compositions, and manganese uptake in metastatic tissue or focal lesions is minimal or nearly absent. |

|---|---|

CAS No. |

155319-91-8 |

Molecular Formula |

C22H30MnN4O14P2 |

Molecular Weight |

691.4 g/mol |

IUPAC Name |

[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-4-pyridinyl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methyl-2-pyridinyl]methyl hydrogen phosphate;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)15(5-17(23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-16-6-18(12-40-42(36,37)38)24-14(2)22(16)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |

InChI Key |

CXFKOLCMCRBYPL-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=CC(=N1)COP(=O)(O)[O-])CN(CCN(CC2=CC(=NC(=C2O)C)COP(=O)(O)[O-])CC(=O)O)CC(=O)O)O.[Mn+2] |

Synonyms |

Mangafodipir |

Origin of Product |

United States |

Foundational & Exploratory

Mangafodipir trisodium chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangafodipir trisodium, a paramagnetic contrast agent, has been a subject of significant interest in medical imaging and, more recently, for its therapeutic potential as a superoxide dismutase (SOD) mimetic. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound trisodium. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its properties in structured tables, descriptions of experimental methodologies, and visual representations of its metabolic pathway and analytical workflow.

Chemical Structure and Identification

This compound trisodium is a coordination complex consisting of a central manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP). The systematic IUPAC name for the active component is trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]acetate;hydron;manganese(2+).

The structure of this compound trisodium has been elucidated by X-ray crystallography, revealing a distorted octahedral coordination geometry around the central manganese ion. The manganese(II) ion is coordinated by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens from the fodipir ligand.

Table 1: Chemical Identifiers for this compound Trisodium

| Identifier | Value |

| CAS Number | 140678-14-4[1] |

| PubChem CID | 160036[2] |

| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂[1][3][4] |

| Molecular Weight | 757.32 g/mol |

| InChI | InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-24-7-17(11-39-41(33,34)35)21(23-13)5-25(9-19(27)28)3-4-26(10-20(29)30)6-22-18(12-40-42(36,37)38)8-24-14(2)22;;;;/h7-8,23H,3-6,9-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

| SMILES | [Na+].[Na+].[Na+].CC1=NC=C(COP([O-])([O-])=O)C(CN(CC(=O)[O-])CCN(CC2=C(C(=O)[O-])N=C(C)C=C2COP([O-])([O-])=O)CC(=O)[O-])=C1[O-].[Mn+2] |

Physicochemical Properties

This compound trisodium is a crystalline, hygroscopic solid that is readily soluble in water. The commercial formulation, Teslascan®, was provided as a clear, bright to dark yellow solution for infusion.

Table 2: Physicochemical Properties of this compound Trisodium

| Property | Value | Reference |

| Physical State | Crystalline, hygroscopic solid | |

| Solubility | H₂O: ≥ 50 mg/mL (66.02 mM) | |

| pH (1% w/w in water) | Physiological pH | |

| Viscosity (of Teslascan®) | Low viscosity | |

| Osmolality (of Teslascan®) | Isotonic with blood | |

| Purity/Grade | >98% |

Experimental Protocols

Synthesis

The synthesis of the fodipir ligand and its complexation with manganese(II) has been described by Rocklage et al. While the specific, detailed protocol is not available in the provided search results, the general approach involves the synthesis of the N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate) (fodipir) ligand, followed by chelation with a suitable manganese(II) salt.

Physicochemical Characterization

The physicochemical properties of this compound trisodium were extensively studied by Tirkkonen et al. The methodologies used, though not detailed in the snippets, would have included:

-

X-ray Crystallography: To determine the three-dimensional molecular structure.

-

Powder X-ray Diffraction (PXRD), Optical Microscopy, Thermal Analysis (e.g., DSC, TGA), and IR Spectroscopy: To evaluate the presence of polymorphism.

-

Spectroscopic Techniques (e.g., UV-Vis, NMR): For structural confirmation and characterization.

-

Hygroscopicity Testing: To determine the moisture absorption profile at various relative humidities.

-

Solubility Studies: To quantify solubility in different solvents.

-

pH and Osmolality Measurements: To characterize the properties of the solution formulation.

Analytical Methods

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound (as MnDPDP) and its major metabolites in human plasma.

-

Sample Preparation: Heparinized blood samples are treated with trisodium phosphate dodecahydrate to achieve a pH of 10.0 ± 0.2, inhibiting in vitro dephosphorylation and transmetallation. The plasma is then ultrafiltrated before analysis.

-

Chromatographic Conditions:

-

Column: OmniPac PAX-500 (a mixed-bed resin with anion exchange and reversed-phase functions).

-

Elution: Isocratic elution.

-

Detection: UV detection at 310 nm.

-

-

Quantitation: The limit of quantitation (LOQ) is in the micromolar range for this compound and its metabolites.

Caption: HPLC analysis workflow for this compound.

Biological Properties and Mechanism of Action

MRI Contrast Agent

This compound trisodium functions as a positive (T1-enhancing) contrast agent for magnetic resonance imaging (MRI), particularly for the liver. The paramagnetic manganese(II) ion shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates. Normal liver tissue readily takes up the manganese, causing it to appear brighter on T1-weighted MRI scans. In contrast, abnormal or cancerous tissues exhibit less uptake, leading to enhanced contrast and improved lesion detection.

Metabolism and Pharmacokinetics

Following intravenous administration, this compound trisodium undergoes significant metabolism. The manganese ion can be released from the fodipir ligand through two primary mechanisms: dephosphorylation and transmetallation.

-

Dephosphorylation: The phosphate groups on the fodipir ligand are enzymatically removed.

-

Transmetallation: The manganese(II) ion is exchanged for endogenous zinc ions.

These processes lead to the formation of several metabolites, including manganese dipyridoxyl monophosphate (MnDPMP), manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED), and their corresponding zinc complexes (ZnDPDP, ZnDPMP, and ZnPLED).

Caption: Metabolic fate of this compound trisodium.

Superoxide Dismutase (SOD) Mimetic Activity

An important discovery during the development of this compound was its intrinsic superoxide dismutase (SOD) mimetic activity. This property is attributed to the manganese ion within the chelate, which can catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This antioxidant activity is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress, such as an adjunct to chemotherapy to mitigate side effects.

Conclusion

This compound trisodium is a well-characterized molecule with a dual role as an MRI contrast agent and a potential therapeutic agent due to its SOD mimetic properties. Its chemical structure and physicochemical properties have been thoroughly investigated, providing a solid foundation for its application in clinical and research settings. The understanding of its metabolic pathways is crucial for interpreting its pharmacokinetics and pharmacodynamics. Further research into its SOD mimetic activity may unveil new therapeutic opportunities for this versatile compound. This technical guide provides a core repository of information to support ongoing and future investigations into this compound trisodium.

References

The Antioxidant Mechanism of Mangafodipir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mangafodipir (formerly marketed as Teslascan™), a manganese-based complex, was initially developed as a contrast agent for magnetic resonance imaging (MRI). However, subsequent research has unveiled its potent antioxidant properties, positioning it as a promising cytoprotective agent. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanism of action of this compound. The core of its antioxidant capacity lies in its ability to mimic the endogenous antioxidant enzyme superoxide dismutase (SOD). Beyond this primary function, this compound and its metabolites exhibit a range of protective effects, including the chelation of iron, scavenging of other reactive oxygen species (ROS), and stabilization of critical cellular organelles. This guide synthesizes the current understanding of this compound's antioxidant activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant signaling pathways.

Core Antioxidant Mechanism: Superoxide Dismutase Mimetic Activity

The principal antioxidant function of this compound stems from its manganese (Mn²⁺) core, which endows the molecule with superoxide dismutase (SOD) mimetic activity. This allows it to catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by other cellular enzymes like catalase and glutathione peroxidase.[1][2] This catalytic scavenging of superoxide is crucial in mitigating oxidative stress, as superoxide is a primary ROS implicated in cellular damage.

The SOD mimetic activity is dependent on the manganese ion remaining complexed to the fodipir (dipyridoxyl diphosphate, DPDP) ligand.[3] Upon administration, this compound is metabolized to manganese dipyridoxyl ethyldiamine (MnPLED), which also possesses SOD-like activity.[3][4]

Quantitative Analysis of SOD Mimetic Activity

The SOD mimetic activity of this compound and its analogues can be quantified using the McCord-Fridovich assay, which measures the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine/xanthine oxidase system. The concentration of the compound required to inhibit the rate of cytochrome c reduction by 50% is defined as the IC50 value.

| Compound | IC50 (µM) | Catalytic Rate Constant (kMcCF, M⁻¹s⁻¹) | Reference |

| This compound | - | - | - |

| Mn1C1A (a this compound analogue) | 0.0931 | 3.11 x 10⁸ |

Note: Specific IC50 and catalytic rate constant values for this compound were not explicitly found in the searched literature, though its activity is widely reported. The data for a potent analogue, Mn1C1A, is provided for comparative purposes.

Secondary Antioxidant Mechanisms

In addition to its primary SOD mimetic activity, this compound exhibits other antioxidant properties that contribute to its overall cytoprotective effects.

Iron Chelation and Prevention of Hydroxyl Radical Formation

This compound possesses strong iron-chelating properties. By binding to free iron ions (Fe²⁺/Fe³⁺), it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH). This is a critical protective mechanism, as hydroxyl radicals are one of the most reactive and harmful ROS, capable of indiscriminately damaging all types of biomolecules.

Catalase and Glutathione Reductase-like Activities

Some studies have reported that this compound also exhibits catalase-like and glutathione reductase-like activities.

-

Catalase-like activity would involve the direct dismutation of hydrogen peroxide (H₂O₂) into water and oxygen, providing a further pathway for the detoxification of the H₂O₂ produced by its SOD mimetic action. However, other studies have reported no significant catalase activity, and one report suggests its SOD activity is 300-fold higher than its catalase activity.

-

Glutathione reductase-like activity would aid in the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, from its oxidized form (GSSG). This would enhance the cell's overall antioxidant capacity.

Quantitative data for these specific enzyme-mimetic activities of this compound are not well-established in the literature.

Cytoprotective Effects and Cellular Consequences

The culmination of this compound's antioxidant mechanisms is a potent cytoprotective effect observed in various models of oxidative stress.

Protection Against Chemotherapy-Induced Toxicity

This compound has been shown to protect against the side effects of certain chemotherapeutic agents, such as doxorubicin and oxaliplatin, which are known to induce oxidative stress. This protection is attributed to the mitigation of ROS-induced damage in healthy tissues.

| Cell/Tissue Type | Insult | Protective Effect of this compound | Reference |

| Myeloid cells | Paclitaxel | Protection against myelosuppressive effects | |

| Cardiac tissue | Doxorubicin | Amelioration of cardiotoxicity | |

| Neuronal tissue | Oxaliplatin | Reduction of neurotoxicity |

Stabilization of Mitochondrial and Lysosomal Membranes

Oxidative stress can lead to the permeabilization of mitochondrial and lysosomal membranes, triggering apoptotic and necrotic cell death pathways. This compound has been demonstrated to stabilize these membranes, thereby preventing the release of pro-apoptotic factors from mitochondria and hydrolytic enzymes from lysosomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

Superoxide Dismutase Mimetic Activity: The McCord-Fridovich Assay

This assay is a standard method for determining SOD activity.

Principle: The xanthine/xanthine oxidase system generates a steady flux of superoxide radicals. These radicals reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. SOD or an SOD mimetic competes with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.

Workflow:

Hydroxyl Radical Scavenging: Electron Paramagnetic Resonance (EPR) Spin Trapping

EPR spectroscopy with a spin trap is a highly specific method for detecting and quantifying short-lived free radicals like the hydroxyl radical.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the hydroxyl radicals to form a more stable radical adduct (DMPO-OH). This adduct has a characteristic EPR spectrum that can be detected and quantified. The presence of a hydroxyl radical scavenger like this compound (due to its iron-chelating ability) will reduce the intensity of the DMPO-OH signal.

Workflow:

Catalase-like Activity Assay

This spectrophotometric assay measures the decomposition of hydrogen peroxide.

Principle: The rate of H₂O₂ decomposition by a catalase or a catalase mimetic is monitored by the decrease in absorbance at 240 nm.

Methodology:

-

Prepare a solution of H₂O₂ in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Equilibrate the H₂O₂ solution and the this compound solution to the desired temperature (e.g., 25°C).

-

Add the this compound solution to the H₂O₂ solution in a quartz cuvette.

-

Immediately begin monitoring the decrease in absorbance at 240 nm using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the catalase-like activity.

Glutathione Reductase-like Activity Assay

This assay measures the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH).

Principle: The activity of glutathione reductase or its mimetic is coupled to the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Methodology:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), EDTA, GSSG, and NADPH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Add the this compound solution to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the glutathione reductase-like activity.

Assessment of Mitochondrial Membrane Potential (MMP)

The JC-1 assay is a widely used method to assess changes in MMP.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with a low MMP, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Methodology (Flow Cytometry):

-

Culture cells to the desired confluency and treat with the test compounds (e.g., an inducer of oxidative stress with or without this compound).

-

Harvest the cells and wash with buffer.

-

Incubate the cells with the JC-1 staining solution in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

-

The ratio of red to green fluorescence is used to quantify the changes in MMP.

Assessment of Lysosomal Membrane Permeabilization (LMP)

The acridine orange (AO) relocation assay is a common method to assess LMP.

Principle: Acridine orange is a lysosomotropic weak base that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it exists as monomers and intercalates with DNA and RNA, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of lysosomal integrity.

Methodology (Fluorescence Microscopy or Flow Cytometry):

-

Culture cells and treat them with the experimental compounds.

-

Incubate the cells with a low concentration of acridine orange.

-

Wash the cells to remove the unbound dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Conclusion

This compound exerts its antioxidant effects through a combination of mechanisms, with its SOD mimetic activity being the most prominent. Its ability to catalytically remove superoxide radicals, coupled with its capacity to chelate iron and potentially scavenge other ROS, makes it a robust cytoprotective agent. The stabilization of mitochondrial and lysosomal membranes further contributes to its ability to mitigate oxidative stress-induced cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antioxidant compounds. For drug development professionals, the multifaceted antioxidant profile of this compound suggests its potential therapeutic application in a range of pathologies underpinned by oxidative stress.

References

A Deep Dive into Mangafodipir: Pharmacokinetics and Biodistribution

An In-depth Technical Guide for Researchers and Drug Development Professionals

Mangafodipir (formerly known as MnDPDP) is a manganese-based contrast agent that was developed for magnetic resonance imaging (MRI), particularly for the detection and characterization of liver lesions.[1][2] Its mechanism of action relies on the paramagnetic properties of the manganese (II) ion, which shortens the T1 relaxation time of tissues, thereby enhancing the signal intensity on T1-weighted MR images.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to support further research and development in this area.

Pharmacokinetic Profile

Following intravenous administration, this compound undergoes a complex series of metabolic changes that separate the manganese ion from its chelating ligand, fodipir (dipyridoxyl diphosphate or DPDP).[1] These two components then follow distinct pharmacokinetic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its components have been studied in both humans and various animal species. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound Components in Humans

| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) & Metabolites | Reference |

| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes | |

| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |

| Protein Binding | ~27% (to α2-macroglobulin and albumin) | Negligible | |

| Primary Route of Excretion | Feces (50-60% over 4-5 days) | Urine (~95% within 24 hours) | |

| Renal Excretion | 15-20% within 24 hours | ~95% within 24 hours | |

| Total Plasma Clearance (¹⁴C-Fodipir) | - | 11.6 ± 2.1 L/h |

Table 2: Pharmacokinetic Parameters in Animal Models

| Species | Component | Elimination Half-life | Key Findings | Reference |

| Rat | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Rapid distribution to liver, pancreas, and kidneys. Crosses the placenta. | |

| Dog | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Similar rapid plasma clearance and tissue distribution as in rats. | |

| Rat | Fodipir (¹⁴C-DPDP) | - | Primarily excreted in urine via glomerular filtration. Does not cross the placenta. | |

| Dog | Fodipir (¹⁴C-DPDP) | - | Rapid and essentially complete urinary excretion. |

Biodistribution

The distribution of this compound's components is organ-specific, which is fundamental to its application as a liver-enhancing contrast agent.

Tissue Distribution Data

Table 3: Biodistribution of this compound in Rats (30 minutes post-injection)

| Organ | Percentage of Injected Dose | Reference |

| Liver | 13% | |

| Small Intestine | 9% | |

| Blood | 3% | |

| Kidneys | 1.3% |

In humans, this compound administration leads to a significant increase in signal intensity in the liver, pancreas, spleen, and renal cortex and medulla on T1-weighted MR images. This enhancement is typically observed within minutes of administration and can persist for up to 24 hours in the liver.

Metabolism

The metabolic fate of this compound is a critical aspect of its pharmacokinetics and involves two primary processes: dephosphorylation and transmetallation.

Caption: Metabolic pathway of this compound.

Following intravenous injection, this compound (MnDPDP) is sequentially dephosphorylated to Mn-dipyridoxyl monophosphate (MnDPMP) and then to Mn-dipyridoxyl ethylenediamine diacetate (MnPLED). Concurrently, the manganese ion undergoes transmetallation, primarily with endogenous zinc, forming the corresponding zinc chelates (ZnDPDP, ZnDPMP, and ZnPLED). This process releases free manganese ions, which are then taken up by various tissues.

Experimental Protocols

The following section details the methodologies employed in key studies to determine the pharmacokinetic and biodistribution profiles of this compound.

Human Pharmacokinetic Studies

-

Study Design: Healthy male volunteers received intravenous administrations of this compound, often in crossover designs with different doses (e.g., 5 and 10 µmol/kg) and administration rates (bolus injection vs. infusion over 20 minutes).

-

Sample Collection: Blood and urine samples were collected at multiple time points post-administration. Fecal samples were collected over several days.

-

Analytical Methods:

-

Manganese Concentration: Measured in plasma, urine, and feces using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

-

Fodipir and Metabolites: In studies using radiolabeled this compound (e.g., ¹⁴C-MnDPDP), concentrations of the parent drug and its metabolites in plasma and urine were determined by liquid scintillation counting. High-Performance Liquid Chromatography (HPLC) was also used to separate the different metabolites.

-

Caption: Experimental workflow for human pharmacokinetic studies.

Animal Biodistribution Studies

-

Animal Models: Studies have been conducted in various species, including Sprague-Dawley rats and Beagle dogs.

-

Radiolabeling: To trace the distribution of the manganese and the ligand separately, ¹⁴C-labeled MnDPDP and ⁵⁴Mn-labeled DPDP were used.

-

Administration: The radiolabeled compounds were administered intravenously at doses comparable to clinical use.

-

Tissue Analysis: At various time points after injection, animals were euthanized, and organs of interest were harvested. The radioactivity in each tissue was measured to determine the concentration and percentage of the injected dose. Whole-body autoradiography has also been used to visualize the distribution.

Conclusion

The pharmacokinetic and biodistribution profiles of this compound are characterized by the rapid dissociation of the manganese ion from its carrier ligand, fodipir. The manganese is primarily taken up by the liver and other abdominal organs and is excreted mainly through the feces. In contrast, the fodipir ligand is rapidly cleared from the body via renal excretion. This differential disposition is fundamental to its utility as an MRI contrast agent. The detailed data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and medical imaging.

References

In-Vitro Cytoprotective Mechanisms of Mangafodipir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangafodipir (MnDPDP), initially developed as a magnetic resonance imaging (MRI) contrast agent for hepatic imaging, has demonstrated significant cytoprotective properties in a multitude of in-vitro studies.[1][2][3] Its therapeutic potential stems from a multifaceted mechanism of action, primarily centered on mitigating oxidative stress. This technical guide provides an in-depth review of the in-vitro studies elucidating this compound's cytoprotective effects, detailing its core mechanisms, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways. The primary active components responsible for these effects are the parent molecule, this compound, and its principal, dephosphorylated metabolite, MnPLED (Manganese pyridoxyl ethyldiamine).[4]

Core Cytoprotective Mechanisms

This compound exerts its protective effects on cells through several interconnected mechanisms, primarily by functioning as a robust antioxidant and a metal chelator.

Superoxide Dismutase (SOD) Mimetic Activity

The most prominent feature of this compound and its metabolite MnPLED is their ability to mimic the function of the endogenous antioxidant enzyme, Manganese Superoxide Dismutase (MnSOD).[4] MnSOD is a critical mitochondrial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•−) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Under conditions of cellular stress, such as exposure to toxins or ischemia-reperfusion, the production of reactive oxygen species (ROS) like superoxide can overwhelm the cell's endogenous antioxidant capacity. Superoxide can react with nitric oxide (NO) to form the highly damaging peroxynitrite (ONOO⁻), which can lead to irreversible inactivation of MnSOD itself, creating a vicious cycle of oxidative damage. By mimicking SOD, this compound directly scavenges superoxide anions, breaking this cycle and preventing the formation of more toxic ROS. This SOD mimetic activity is dependent on the manganese ion remaining bound to the DPDP or PLED ligand.

Iron and Copper Chelation: Inhibition of Fenton Reactions

The ligand component of this compound, fodipir (DPDP), and its dephosphorylated form (PLED) are potent chelators of redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu⁺). This chelating property is crucial for cytoprotection because these free metal ions can catalyze the Fenton reaction, which converts less reactive hydrogen peroxide (H₂O₂) into the extremely reactive and damaging hydroxyl radical (•OH).

By sequestering free iron and copper, DPDP and PLED effectively inhibit the Fenton reaction. Studies have shown that an equimolar concentration of MnDPDP, MnPLED, or the metal-free ligand DPDP can fully quench the iron-driven Fenton reaction, indicating that the resulting iron complexes are not redox-active. This mechanism is a critical component of this compound's overall antioxidant effect, as it prevents the formation of the most potent radical species.

Mitochondrial and Lysosomal Stabilization

Cellular insults often converge on the mitochondria and lysosomes, leading to membrane permeabilization and the initiation of apoptotic pathways. In-vitro studies have shown that this compound plays a direct role in stabilizing these organelles.

-

Mitochondrial Protection : this compound has been shown to protect against the permeabilization of mitochondrial membranes. This stabilization prevents the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c is a key initiating event in the intrinsic apoptotic cascade, leading to the activation of caspase-9 and subsequently the executioner caspase-3. By preventing this release, this compound effectively halts apoptosis at a critical checkpoint.

-

Lysosomal Stabilization : Pre-treatment with this compound and its metabolites can prevent lysosomal membrane permeabilization (LMP) induced by cytotoxic agents like 7β-hydroxycholesterol. LMP leads to the release of cathepsins and other hydrolases into the cytosol, which can trigger a caspase-independent cell death pathway. The stabilization of lysosomal membranes is another key aspect of its anti-apoptotic action.

Anti-Apoptotic Effects

The culmination of this compound's SOD mimetic activity, iron chelation, and organelle stabilization is a potent anti-apoptotic effect. This has been demonstrated across various cell types and against multiple cytotoxic insults, including hydrogen peroxide and anticancer drugs like cisplatin and paclitaxel. The primary endpoint for this effect in many studies is the reduction of cleaved (activated) caspase-3, a central executioner of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in-vitro studies on this compound's cytoprotective effects.

Table 1: Effects on Cell Viability and Apoptosis

| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |

| Human Leukocytes | Paclitaxel | Not specified | 46% decrease in cell lysis | |

| Human Leukocytes | Oxaliplatin | Not specified | 30.5% decrease in cell lysis | |

| Human Leukocytes | 5-Fluorouracil | Not specified | 15% decrease in cell lysis | |

| Human Granulosa (HGrC) | H₂O₂ | 40, 200, 1000 µM | Attenuated the decrease in cell viability | |

| Human Granulosa (HGrC) | Cisplatin | 200, 1000 µM | Attenuated apoptosis | |

| U937 Cells | 7β-hydroxycholesterol | 400 µM | Protected against apoptosis |

Table 2: Antioxidant and Enzyme-like Activities

| Assay System | This compound/Metabolite | Concentration | Observed Effect | Reference |

| Xanthine Oxidase | MnDPDP | 10 µM | 73% reduction in superoxide signal | |

| Xanthine Oxidase | MnPLED | 10 µM | 49% reduction in superoxide signal | |

| Xanthine Oxidase | MnDPDP | 100 µM | 90% reduction in superoxide signal | |

| Human Leukocytes | This compound | Not specified | 45% increase in glutathione levels (with paclitaxel) | |

| U937 Cells | This compound | 400 µM | Protected against cellular ROS production | |

| HepG2 Cells | This compound | 400 µM | Depletion of O₂•− in mitochondria |

Table 3: Mitochondrial and Cellular Integrity

| Model System | Insult | This compound/Metabolite | Observed Effect | Reference |

| U937 Cells | 7β-hydroxycholesterol | This compound (400 µM) | Prevented permeabilization of lysosomal and mitochondrial membranes | |

| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Reduced the decrease in mitochondrial/cytosolic cytochrome c ratio by 26% (vs. insult) | |

| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Significantly reduced lipid peroxidation (4-HNE and MDA levels) | |

| Rat Liver Grafts | Cold Ischemia | MnDPDP (5 µmol/kg) | Significantly higher ATP content at the end of cold preservation |

Detailed Experimental Protocols

The following are representative protocols for key in-vitro experiments used to characterize the cytoprotective effects of this compound.

Cell Viability Assay (MTS)

This protocol assesses the ability of this compound to protect cells from a cytotoxic agent.

-

Cell Plating: Seed cells (e.g., Human Granulosa Cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 200 µM). Incubate for a specified pre-treatment period (e.g., 2-8 hours).

-

Induction of Cytotoxicity: Add the cytotoxic agent (e.g., H₂O₂, cisplatin) to the wells, with and without this compound, and incubate for the desired duration (e.g., 24-48 hours). Include control wells with cells only, cells + this compound only, and cells + cytotoxic agent only.

-

MTS Reagent Addition: Add MTS (methyltrichlorosilane) solution to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection (Cleaved Caspase-3 Immunoblotting)

This protocol measures a key marker of apoptosis.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the cytotoxic agent in the presence or absence of this compound as described in the viability assay.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Densitometry: Quantify the band intensity to determine the relative levels of cleaved caspase-3.

Intracellular ROS Measurement (Dihydroethidium Staining)

This protocol visualizes the intracellular production of superoxide.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired insult with or without this compound pre-treatment.

-

DHE Staining: Following treatment, wash the cells with warm PBS. Add Dihydroethidium (DHE) staining solution (e.g., 5-10 µM in PBS or serum-free media) to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Washing and Fixation: Wash the cells gently with PBS to remove excess probe. Cells can be fixed with 4% paraformaldehyde if desired.

-

Fluorescence Microscopy: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope with an appropriate filter set for ethidium bromide (excitation/emission ~518/605 nm).

-

Image Analysis: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of superoxide production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's multifaceted mechanism against oxidative stress-induced cell death.

Caption: this compound inhibits key steps in the mitochondrial and lysosomal apoptosis pathways.

Caption: A generalized workflow for assessing this compound's cytoprotective effects in vitro.

References

- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise, Fall, and Renaissance of Mangafodipir: A Technical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initially introduced as a promising MRI contrast agent for hepatic and pancreatic imaging, Mangafodipir has traversed a remarkable journey from clinical use to market withdrawal and subsequent rediscovery for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted mechanisms of action of this compound, with a focus on the experimental data and protocols that have defined its scientific narrative.

A Dual-Purpose Molecule: From Contrast Imaging to Cytoprotection

This compound (formerly known as MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP). Its initial development was centered on the paramagnetic properties of the manganese ion.[1] Following intravenous administration, this compound enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas.[2] The underlying principle is the shortening of the longitudinal relaxation time (T1) of tissues that take up the manganese, leading to a brighter signal on T1-weighted images.[1] Healthy liver parenchyma readily takes up manganese, while many types of tumorous tissue do not, thus improving the detection and characterization of liver lesions.[1][3]

Despite its efficacy as a contrast agent, this compound was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons. However, a serendipitous discovery during its development unveiled its profound antioxidant properties, specifically its ability to mimic the activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD). This has led to a resurgence of interest in this compound and its derivatives as potential therapeutic agents for conditions associated with oxidative stress, such as in chemotherapy-induced toxicities and myocardial reperfusion injury.

Physicochemical Properties and Mechanism of Action

This compound's functionality is intrinsically linked to its chemical structure and in vivo behavior. The fodipir ligand is a derivative of vitamin B6. In the body, this compound undergoes a series of metabolic transformations, including dephosphorylation and transmetallation with endogenous zinc.

As a Paramagnetic Contrast Agent

The primary mechanism for its use in MRI is the release of manganese ions, which are taken up by hepatocytes. The paramagnetic Mn²⁺ ions interact with water protons, accelerating their T1 relaxation and thereby increasing the signal intensity of normal liver tissue. This creates a higher contrast between healthy and diseased tissue.

As a Superoxide Dismutase (SOD) Mimetic

The therapeutic potential of this compound stems from its ability to catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mimicking the action of MnSOD. This SOD mimetic activity is attributed to the manganese ion that remains chelated to the fodipir ligand or its metabolites. By scavenging superoxide, this compound can mitigate cellular damage caused by reactive oxygen species (ROS).

Below is a diagram illustrating the dual mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The magnetic resonance imaging contrast agent this compound exerts antitumor activity via a previously described superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Mangafodipir in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangafodipir (MnDPDP), a manganese-based contrast agent formerly used for magnetic resonance imaging (MRI) of the liver, undergoes a complex series of metabolic transformations and cellular transport processes within hepatocytes. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound in liver cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. While this compound has been withdrawn from the market for commercial reasons, its unique biological interactions continue to be of scientific interest, particularly concerning manganese homeostasis and its potential as a therapeutic adjunct.[1] This document synthesizes current knowledge on the transporters involved in manganese uptake, the enzymatic processes of this compound metabolism, and the downstream cellular signaling events.

Introduction

This compound, chemically known as manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate-5,5'-bis(phosphate), was designed as a liver-specific MRI contrast agent.[2] Its efficacy relies on the uptake of paramagnetic manganese (Mn²⁺) ions by healthy hepatocytes, which shortens the T1 relaxation time and enhances the signal intensity of normal liver parenchyma in T1-weighted MR images.[3] This selective uptake allows for improved delineation of hepatic lesions, which typically exhibit minimal or no manganese accumulation.[3] The biological fate of this compound is dictated by its dissociation and subsequent metabolism, primarily in the bloodstream and the liver. Understanding the mechanisms of its uptake and metabolic conversion within hepatocytes is crucial for a complete comprehension of its pharmacokinetics, efficacy, and toxicological profile.

Cellular Uptake of this compound-Derived Manganese

Following intravenous administration, this compound undergoes partial dissociation, releasing manganese ions (Mn²⁺) into the circulation. The uptake of this manganese into hepatocytes is a carrier-mediated process involving several transmembrane transporters. The primary transporters implicated in hepatocyte manganese uptake are from the Zrt- and Irt-like protein (ZIP) family and the Divalent Metal Transporter 1 (DMT1).

Key Manganese Transporters in Hepatocytes

-

ZIP14 (SLC39A14): Localized to the basolateral membrane of hepatocytes, ZIP14 is considered a primary transporter for the uptake of circulating manganese from the blood into the liver cells.[4] Studies have shown that hepatocyte-specific knockout of ZIP14 leads to significantly decreased manganese levels in the liver. The expression of ZIP14 itself can be downregulated in response to high manganese exposure, suggesting a protective feedback mechanism to prevent manganese overload.

-

ZIP8 (SLC39A8): While also a member of the ZIP family, ZIP8 is localized to the apical (canalicular) membrane of hepatocytes. Its primary role is thought to be the reclamation of manganese from the bile, thereby contributing to manganese homeostasis.

-

DMT1 (SLC11A2): Divalent Metal Transporter 1 is another key transporter for divalent metal ions, including manganese. While its role in intestinal iron absorption is well-established, it is also expressed in hepatocytes and contributes to manganese uptake. One study on DMT1 in mitochondrial membranes reported an apparent affinity (Kₘ) of approximately 1.5 µM for Fe²⁺, which may provide an indication of its affinity for other divalent cations like Mn²⁺.

The precise quantitative contributions and kinetic parameters (Kₘ, Vₘₐₓ) of these transporters specifically for the manganese dissociated from this compound have not been extensively reported in the literature. However, the collective action of these transporters ensures the efficient uptake of manganese into hepatocytes.

Quantitative Data on Manganese Uptake and Distribution

While specific kinetic data for this compound-derived manganese uptake in hepatocytes is scarce, pharmacokinetic studies provide valuable insights into its distribution.

| Parameter | Value | Species | Reference |

| Manganese Protein Binding | ~27% | Human | |

| Fodipir Protein Binding | Negligible | Human | |

| Manganese Volume of Distribution | 0.5 - 1.5 L/kg | Human | |

| Fodipir Volume of Distribution | 0.17 - 0.45 L/kg | Human | |

| Manganese Initial Plasma Half-life | ≤ 20 minutes | Human | |

| Fodipir Initial Plasma Half-life | ~50 minutes | Human |

Metabolism of this compound in Hepatocytes

Once in the circulatory system and within the liver, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation.

Dephosphorylation

The phosphate groups of the fodipir (DPDP) ligand are sequentially cleaved by alkaline phosphatase, an enzyme present in plasma and on the surface of hepatocytes. This enzymatic hydrolysis proceeds from this compound (MnDPDP) to manganese dipyridoxyl monophosphate (MnDPMP) and finally to the fully dephosphorylated manganese dipyridoxyl ethylenediamine (MnPLED). Alkaline phosphatase has been shown to be approximately four times more active than acid phosphatase in dephosphorylating MnDPDP.

Transmetallation

Concurrently with dephosphorylation, the manganese ion in the this compound chelate can be exchanged for endogenous zinc (Zn²⁺) ions present in the plasma. This transmetallation process is a significant metabolic pathway, with studies indicating that 75-80% of the manganese in a clinical dose of MnDPDP is transmetallated with zinc. This process leads to the formation of zinc-chelated ligands (ZnDPDP, ZnDPMP, and ZnPLED) and the release of free Mn²⁺, which is then available for cellular uptake.

The following diagram illustrates the metabolic pathway of this compound:

Signaling Pathways Influenced by this compound-Derived Manganese

The intracellular accumulation of manganese can modulate various signaling pathways within hepatocytes, primarily related to inflammatory responses and oxidative stress.

cGAS-STING Signaling Pathway

Recent studies have shown that manganese overload can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway in the liver. This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Manganese-induced activation of cGAS-STING can exacerbate liver inflammation.

The following diagram depicts a simplified representation of the manganese-induced cGAS-STING pathway:

Oxidative Stress Signaling

This compound and its metabolites have been reported to possess antioxidant properties, including superoxide dismutase (SOD)-mimetic activity. This can play a protective role against oxidative stress. However, an overload of intracellular manganese can also contribute to oxidative stress by interfering with mitochondrial function. The net effect on oxidative stress signaling in hepatocytes is likely dependent on the concentration of intracellular manganese and the overall redox state of the cell.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the cellular uptake and metabolism of this compound in hepatocytes.

Isolation and Culture of Primary Hepatocytes

Primary hepatocytes are the gold standard for in vitro studies of liver function. The following is a generalized protocol for their isolation from rodents.

Materials:

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase solution

-

Perfusion buffer

-

Williams' Medium E or similar culture medium

-

Fetal Bovine Serum (FBS)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with a pre-warmed, calcium-free perfusion buffer to flush out the blood.

-

Switch to a warm collagenase-containing buffer and perfuse until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile dish containing culture medium.

-

Gently dissociate the liver tissue to release the hepatocytes.

-

Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

-

Purify the hepatocytes from other cell types by low-speed centrifugation or through a Percoll gradient.

-

Assess cell viability using a method such as trypan blue exclusion.

-

Plate the viable hepatocytes on collagen-coated plates in culture medium supplemented with FBS and other necessary factors.

-

Allow the cells to attach for several hours, then replace the medium with serum-free medium for subsequent experiments.

Hepatocyte Uptake Assay

This protocol can be used to quantify the uptake of this compound-derived manganese into cultured hepatocytes.

Materials:

-

Cultured primary hepatocytes

-

Krebs-Henseleit buffer or similar physiological buffer

-

This compound solution

-

Oil mixture (e.g., silicone oil and mineral oil) for the oil-spin method

-

Scintillation counter or inductively coupled plasma mass spectrometer (ICP-MS) for manganese quantification

Procedure (Oil-Spin Method):

-

Prepare a suspension of hepatocytes in a physiological buffer.

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add a layer of the oil mixture on top of the cell suspension.

-

Initiate the uptake by adding the this compound solution to the cell suspension.

-

Incubate for various time points at 37°C. To distinguish between active and passive transport, parallel experiments can be run at 4°C.

-

Terminate the uptake by centrifuging the tubes at high speed, which pellets the cells through the oil layer, separating them from the incubation medium.

-

Aspirate the medium and the oil layer.

-

Lyse the cell pellet.

-

Quantify the amount of manganese in the cell lysate using an appropriate analytical method (e.g., ICP-MS).

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

The following diagram outlines the workflow for a typical hepatocyte uptake experiment:

References

- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZIP14 is degraded in response to manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Michaelis–Menten Enzyme Kinetics Parameters of Alkaline Phosphatase in Clinical Samples | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Mangafodipir as an MRI Contrast Agent in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir (MnDPDP), formerly marketed as Teslascan®, is a liver-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2][3] It consists of a central paramagnetic manganese(II) ion chelated by dipyridoxyl diphosphate (DPDP).[1][4] Following intravenous administration, this compound undergoes dechelation, releasing manganese ions (Mn²⁺). These ions are subsequently taken up by parenchymal cells, particularly hepatocytes, through voltage-gated calcium channels, owing to the ionic similarity between Mn²⁺ and Ca²⁺. This uptake shortens the longitudinal relaxation time (T1) of water protons in the tissue, leading to a significant increase in signal intensity on T1-weighted MR images. This property allows for enhanced visualization of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions, which typically exhibit minimal or no manganese uptake. Although withdrawn from the market for commercial reasons, this compound remains a valuable tool in preclinical research for liver, pancreas, and even cardiac imaging in rodent models.

Mechanism of Action and Signaling Pathway

This compound's contrast-enhancing effect is mediated by the cellular uptake of manganese ions. After intravenous injection, the this compound complex undergoes transmetallation, primarily with zinc, leading to the dissociation of Mn²⁺ from the DPDP chelator. The released Mn²⁺ ions then enter cells, acting as calcium analogs, through voltage-gated calcium channels. This intracellular accumulation of paramagnetic Mn²⁺ ions is the primary driver of T1 shortening and subsequent signal enhancement in MRI.

Experimental Protocols

Rodent Model Preparation

-

Animal Species: Wistar rats or BALB/c mice are commonly used.

-

Health Status: Animals should be healthy and free of any underlying diseases that could affect liver function.

-

Acclimatization: Allow for an acclimatization period of at least one week in a controlled environment (temperature, humidity, light-dark cycle).

-

Fasting: Fasting is not explicitly required but may be considered to reduce gastrointestinal signal variability. If implemented, a 4-hour fasting period is generally sufficient.

-

Anesthesia: For the duration of the imaging procedure, anesthetize the animal using isoflurane (1.5-2% in oxygen) or another suitable anesthetic. Monitor vital signs throughout the experiment.

This compound Preparation and Administration

-

Reconstitution: If using a lyophilized form, reconstitute this compound trisodium with sterile water for injection. The final concentration for injection is typically 50 µmol/mL.

-

Dosage: The recommended dose can vary depending on the specific application. A common starting point is 5-10 µmol/kg body weight. For specific research questions, doses up to 25 µmol/kg have been reported in rats.

-

Administration Route: Administer the this compound solution via a tail vein catheter as a slow intravenous infusion.

-

Infusion Rate: A slow infusion over 1-2 minutes is recommended to minimize potential cardiovascular effects.

MRI Acquisition

-

MRI System: A 1.5T or higher field strength MRI scanner is recommended.

-

Coil: Use a dedicated small animal coil to ensure a high signal-to-noise ratio.

-

Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver before contrast administration.

-

Post-contrast Imaging: Repeat the T1-weighted sequences at multiple time points after this compound administration. Optimal liver enhancement is typically observed within 10-15 minutes and can persist for up to 4 hours.

-

Recommended Sequences:

-

T1-weighted spin-echo (SE) or gradient-echo (GRE) sequences are ideal for assessing signal enhancement.

-

T2-weighted sequences are useful for anatomical reference and characterization of certain lesions.

-

References

Application Notes and Protocols: Mangafodipir for Liver-Specific Magnetic Resonance Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir (formerly known as Mn-DPDP) is a liver-specific paramagnetic contrast agent designed for use in Magnetic Resonance Imaging (MRI). Composed of manganese (II) ions chelated to the ligand fodipir (dipyridoxyl diphosphate), this compound enhances the contrast of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions. This document provides detailed application notes and protocols for the use of this compound in both preclinical and clinical research settings. Although this compound has been withdrawn from the market for commercial reasons, these notes are intended to support ongoing research and development in the field of liver-specific contrast agents.[1]

Mechanism of Action

This compound's efficacy as a liver-specific contrast agent stems from its unique mechanism of action. The this compound molecule is a prodrug that, upon intravenous administration, undergoes partial dissociation, releasing manganese ions (Mn²⁺). These paramagnetic ions are then taken up by functioning hepatocytes through a mechanism that mimics the uptake of vitamin B6.[2]

Once inside the hepatocytes, the manganese ions shorten the longitudinal relaxation time (T1) of the surrounding water protons. This T1 shortening effect leads to a significant increase in signal intensity on T1-weighted MR images, making the normal liver parenchyma appear brighter. In contrast, most malignant liver lesions, such as metastases and poorly differentiated hepatocellular carcinomas (HCCs), do not have functioning hepatocytes and therefore do not take up the manganese ions. This results in a significant difference in signal intensity between the enhanced normal liver tissue and the unenhanced lesions, thereby increasing lesion conspicuity.[2][3][4]

The fodipir ligand is subsequently eliminated through the kidneys, while the manganese is released from the hepatocytes and excreted via the biliary system.

Signaling Pathway of Hepatocyte Uptake

The uptake of the manganese component of this compound into hepatocytes is understood to be facilitated by transporters involved in vitamin B6 metabolism. The following diagram illustrates the proposed pathway.

Caption: Proposed uptake of manganese from this compound into hepatocytes via vitamin B6 transporters.

Data Presentation

The following tables summarize quantitative data from various studies on the use of this compound in liver MRI.

Table 1: MRI Signal Enhancement and Contrast-to-Noise Ratio (CNR)

| Parameter | Tissue/Lesion Type | Pre-Contrast Value (mean ± SD) | Post-Contrast Value (mean ± SD) | Reference |

| Signal-to-Noise Ratio (SNR) | Normal Liver | - | 51.3 ± 3.6 (with Gd-BOPTA) | |

| Normal Liver | - | - | ||

| Lesion-to-Liver CNR | Liver Lesions | - | -22.6 ± 2.7 | |

| Signal Intensity (SI) Change (Delayed vs. Early Imaging) | Hepatocellular Carcinoma (HCC) | - | 48.6% showed higher SI | |

| Metastases | - | No significant SI change | ||

| Hemangiomas | - | No significant SI change | ||

| Contrast Index (% Increase) | Liver | - | TFE sequence showed largest increase | |

| Post-Contrast CNR | Liver | - | FFE sequence was highest |

Table 2: Diagnostic Performance

| Parameter | This compound-Enhanced MRI | Comparison Modality (Value) | Reference |

| Sensitivity (per-patient) | 96.6% | FDG PET (93.3%) | |

| Positive Predictive Value (per-patient) | 100% | FDG PET (90.3%) | |

| Accuracy (per-patient) | 97.1% | FDG PET (85.3%) | |

| Sensitivity (per-lesion) | 81.4% | FDG PET (67.0%) | |

| Positive Predictive Value (per-lesion) | 89.8% | FDG PET (81.3%) | |

| Accuracy (per-lesion) | 75.5% | FDG PET (64.1%) |

Experimental Protocols

Preclinical Experimental Protocol: Rat Model of Hepatocellular Carcinoma

This protocol is a representative example for evaluating this compound in a preclinical setting.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (or other appropriate strain).

-

Tumor Induction: Hepatocellular carcinoma can be induced chemically (e.g., with diethylnitrosamine) or by intrahepatic implantation of a rhabdomyosarcoma (R1) cell line.

2. This compound Formulation and Administration:

-

Formulation: this compound trisodium sterile solution.

-

Dosage: 5 µmol/kg body weight.

-

Administration: Intravenous (IV) injection via the tail vein.

3. MRI Protocol:

-

MRI System: 1.5T or 3.0T small-animal MRI scanner.

-

Coil: A dedicated small animal coil (e.g., wrist coil).

-

Anesthesia: Isoflurane or other suitable anesthetic to minimize motion artifacts.

-

Imaging Sequences:

-

Pre-contrast:

-

T1-weighted spin-echo (SE) or gradient-recalled echo (GRE). Example parameters for GRE: TR/TE, 77-80/2.3-2.5 ms; flip angle, 80°.

-

T2-weighted fast spin-echo (FSE).

-

-

Post-contrast (15-30 minutes after injection):

-

Repeat T1-weighted sequences as in the pre-contrast scan. An optimal sequence for post-contrast imaging is a Fast Field Echo (FFE) with TR/TE of 140/4.6 ms and a 90° flip angle.

-

-

Delayed Imaging (optional, up to 24 hours post-injection):

-

Repeat T1-weighted sequences to assess for lesion-related enhancement patterns.

-

-

4. Image Analysis:

-

Quantitative Analysis: Measure signal-to-noise ratio (SNR) of the liver parenchyma and lesions, and calculate the lesion-to-liver contrast-to-noise ratio (CNR) before and after contrast administration.

-

Qualitative Analysis: Visually assess the enhancement patterns of the liver and lesions.

Clinical Trial Protocol: Evaluation of Focal Liver Lesions

This protocol outlines a typical approach for a clinical study.

1. Patient Population:

-

Adult patients with known or suspected focal liver lesions.

-

Exclusion criteria should include known hypersensitivity to this compound or its components, and severe renal impairment.

2. This compound Administration:

-

Dosage: 5 µmol/kg body weight, administered as a slow intravenous infusion.

3. MRI Protocol:

-

MRI System: 1.5T or 3.0T clinical MRI scanner.

-

Coil: Phased-array torso coil.

-

Imaging Sequences:

-

Pre-contrast:

-

T1-weighted in-phase and opposed-phase GRE.

-

T2-weighted FSE with and without fat suppression.

-

-

Post-contrast (15-30 minutes after infusion):

-

T1-weighted GRE with fat suppression. Example parameters: TR/TE, 300/12 ms (for SE) or 77-80/2.3-2.5 ms (for GRE) with an 80° flip angle.

-

-

Delayed Imaging (optional, 4-24 hours post-injection):

-

T1-weighted GRE with fat suppression.

-

-

4. Data Analysis:

-

The primary endpoints would typically be the improvement in lesion detection and characterization with this compound-enhanced MRI compared to unenhanced MRI and/or other imaging modalities like contrast-enhanced CT.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical study of a liver-specific MRI contrast agent.

Caption: A generalized workflow for preclinical evaluation of a liver-specific MRI contrast agent.

Conclusion

This compound has demonstrated significant potential as a liver-specific MRI contrast agent, offering high diagnostic accuracy for the detection and characterization of focal liver lesions. The protocols and data presented here provide a comprehensive resource for researchers and scientists in the field of diagnostic imaging and drug development. While no longer commercially available, the principles of its application and the insights gained from its use continue to be valuable for the development of the next generation of liver-specific contrast agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence optimization in this compound trisodium-enhanced liver and pancreas MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mangafodipir in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir (MnDPDP), a manganese-based compound, is recognized for its potent antioxidant properties, making it a valuable tool for in vitro studies investigating cellular responses to oxidative stress.[1][2] Initially developed as a contrast agent for magnetic resonance imaging (MRI), its ability to mimic the activity of superoxide dismutase (SOD), catalase, and glutathione reductase has garnered significant interest in its therapeutic potential.[1][3] This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, summarizes key quantitative data, and illustrates its known signaling pathways.

Data Presentation

The following table summarizes the essential quantitative data for the preparation and use of this compound solutions in cell culture.

| Parameter | Value | Notes |

| Molecular Weight | 757.32 g/mol (Trisodium salt) | --- |

| Solubility | - Water: 33.33 mg/mL (44.01 mM)[4] - PBS: 100 mg/mL (132.04 mM) - DMSO: Insoluble | Ultrasonic treatment is required for dissolution in aqueous solvents. |

| Stock Solution Storage | - -80°C: 6 months - -20°C: 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Typical Working Concentrations | 40 µM - 1000 µM | Effective range observed in various cell-based assays. |

| In Vitro Activity | - Inhibits H₂O₂-induced effects on cell viability. - Attenuates cisplatin-induced apoptosis. - Protects against 7β-hydroxycholesterol-induced apoptosis. | --- |

Experimental Protocols

Materials

-

This compound trisodium powder

-

Sterile, deionized, and purified water (e.g., Milli-Q or equivalent) or sterile Phosphate Buffered Saline (PBS)

-

Ultrasonic water bath

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filters

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in sterile water.

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound trisodium needed:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L × 0.010 L × 757.32 g/mol = 0.0757 g or 75.73 mg

-

-

Weigh the powder: Accurately weigh 75.73 mg of this compound trisodium powder in a sterile microcentrifuge tube or weighing boat.

-

Dissolution:

-

Transfer the powder to a sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile water.

-

Cap the tube tightly and vortex briefly.

-

Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.

-

Bring the final volume to 10 mL with sterile water.

-

-

Sterilization:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the 10 mM stock solution to a final working concentration for treating cells. The example below is for a final concentration of 100 µM.

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the required volume: Use the C1V1 = C2V2 formula to determine the volume of the stock solution needed. For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 100 µM:

-

(10,000 µM) × V1 = (100 µM) × (10 mL)

-

V1 = (100 µM × 10 mL) / 10,000 µM = 0.1 mL or 100 µL

-

-

Prepare the working solution:

-

In a sterile conical tube, add 9.9 mL of pre-warmed complete cell culture medium.

-

Add 100 µL of the 10 mM this compound stock solution to the medium.

-

Mix gently by pipetting up and down or by inverting the tube.

-

-

Treat the cells:

-

Remove the existing medium from your cultured cells.

-

Add the freshly prepared this compound-containing medium to the cells.

-

Incubate the cells for the desired experimental duration.

-

Note on Stability: The stability of this compound in cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is recommended to replace the medium with a freshly prepared working solution every 24-48 hours to ensure a consistent concentration of the active compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytoprotective effects primarily through its antioxidant properties, which involve the modulation of key signaling pathways related to oxidative stress and apoptosis.

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

This compound-Mediated Nrf2 Activation and Antioxidant Response

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. This activation leads to the transcription of various cytoprotective genes.

Caption: this compound's role in Nrf2 pathway activation.

Inhibition of Mitochondrial Apoptosis Pathway by this compound

This compound can protect cells from apoptosis by stabilizing mitochondrial membranes and influencing the Bcl-2 family of proteins. This prevents the release of pro-apoptotic factors from the mitochondria.

Caption: this compound's inhibition of mitochondrial apoptosis.

References

Assessing Biliary Function in Preclinical Studies Using Mangafodipir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir (formerly known as Mn-DPDP) is a hepatobiliary magnetic resonance imaging (MRI) contrast agent that provides a non-invasive method for the assessment of biliary function in preclinical research. Composed of manganese (II) ions chelated by dipyridoxyl diphosphate (DPDP), this compound is taken up by hepatocytes and subsequently excreted into the biliary system. This dynamic process allows for the visualization and quantification of biliary excretion, offering valuable insights into liver function and the impact of novel therapeutics on hepatobiliary transport in various animal models.

Following intravenous administration, this compound trisodium undergoes metabolism, leading to the dissociation of manganese from the DPDP ligand. The paramagnetic manganese ions shorten the T1 relaxation time of tissues in which they accumulate, resulting in a hyperintense (bright) signal on T1-weighted MR images.[1][2] Healthy hepatocytes efficiently extract manganese from the sinusoidal blood, leading to significant enhancement of the liver parenchyma. Subsequently, the manganese is secreted into the bile canaliculi, allowing for dynamic visualization of the biliary tree.[2][3]

This document provides detailed application notes and protocols for utilizing this compound to assess biliary function in preclinical studies, with a focus on experimental design, imaging protocols, and data analysis.

Key Applications in Preclinical Research

-

Functional Assessment of Biliary Excretion: Dynamic imaging following this compound administration allows for the qualitative and quantitative evaluation of bile flow and excretion kinetics.

-

Drug-Induced Liver Injury (DILI) Models: Assessing the impact of xenobiotics on biliary transport pathways.

-

Cholestasis Models: Investigating the pathophysiology of cholestatic liver diseases and evaluating the efficacy of therapeutic interventions.

-

Liver Disease Models: Characterizing alterations in biliary function in models of liver fibrosis, cirrhosis, and non-alcoholic fatty liver disease (NAFLD).

-

Phenotyping Genetically Modified Models: Evaluating the role of specific genes and transporters in hepatobiliary function.

Data Presentation

Quantitative Pharmacokinetic and Excretion Data of this compound and its Components

| Parameter | Species | Value | Reference |

| Manganese (Mn) | |||

| Elimination Half-life | Human | 20 minutes | [1] |

| Primary Excretion Route | Human | Fecal | |

| Renal Excretion | Human | ~15-20% | |

| Fecal Excretion (5 days) | Human | ~59% | |

| Protein Binding | Human | ~27% | |

| Fodipir (DPDP) | |||

| Elimination Half-life | Human | 50 minutes | |

| Primary Excretion Route | Human | Renal | |

| Fecal Excretion | Human | Up to 25% | |

| Protein Binding | Human | Negligible |

Preclinical Dosimetry

| Animal Model | Dosage (intravenous) | Purpose | Reference |

| Rat | 5 µmol/kg | Liver lesion detection | |

| Rabbit | 50 µmol/kg | Liver lesion detection | |

| Swine | 5 µmol/kg | Stomach imaging | |

| Mouse | 15 µmol/kg | Chemotherapy adjunct |

Experimental Protocols

Animal Preparation and this compound Administration

Animal Models: Common preclinical models for hepatobiliary studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The choice of model will depend on the specific research question.

Anesthesia: Anesthesia is required to immobilize the animal during MRI acquisition. Inhalational anesthetics such as isoflurane are commonly used as they allow for precise control of anesthetic depth and rapid recovery.

Catheterization: For intravenous administration of this compound, a catheter should be placed in a suitable blood vessel, such as the tail vein in rodents. Patency of the catheter should be confirmed with a small flush of sterile saline before administering the contrast agent.

This compound Administration:

-

Prepare a sterile solution of this compound trisodium at the desired concentration.

-

Draw the calculated dose into a syringe. The typical preclinical dose ranges from 5 to 50 µmol/kg.

-

Administer the this compound solution as an intravenous bolus or a slow infusion over 1-2 minutes.

-